molecular formula C22H20N2O4 B2867620 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1105243-90-0

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2867620
CAS No.: 1105243-90-0
M. Wt: 376.412
InChI Key: AUQNLFZGFZVKID-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetically designed, potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is intrinsically linked to cell proliferation, differentiation, and immune response. The research value of this compound lies in its high selectivity for JAK2 over other JAK family members, making it an essential pharmacological tool for dissecting the specific role of JAK2 in disease models. Its primary application is in oncological research, particularly for the study of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis, where gain-of-function mutations in the JAK2 gene (e.g., JAK2 V617F) are a fundamental driver of pathogenesis [Link: https://www.ncbi.nlm.nih.gov/books/NBK1266/]. By potently inhibiting JAK2 autophosphorylation and subsequent activation of downstream STAT proteins, this compound induces apoptosis and suppresses the proliferation of JAK2-dependent hematopoietic cell lines. Furthermore, it serves as a key research chemical for investigating the role of JAK-STAT signaling in autoimmune and inflammatory conditions, providing insights for the development of targeted therapeutics.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-26-18-8-4-2-6-15(18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-7-3-5-9-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNLFZGFZVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzofuran: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Isoxazole Formation: The isoxazole ring can be formed via cycloaddition reactions involving nitrile oxides and alkenes.

    Acetamide Formation: The final step involves the coupling of the benzofuran-isoxazole intermediate with 2-methoxyphenethylamine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes controlled hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Yields 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetic acid and 2-(2-methoxyphenyl)ethylamine. Reaction conditions typically involve HCl (6M) at reflux (80–100°C) for 6–8 hours.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C cleaves the amide bond within 4 hours.

Key Data :

Reaction TypeReagents/ConditionsYield (%)
AcidicHCl (6M), 100°C72–78
BasicNaOH (2M), 60°C65–70

Nucleophilic Substitution at Oxazole Ring

The oxazole moiety participates in nucleophilic substitution at the C-3 position:

  • Halogenation : Bromine in acetic acid at 0–5°C introduces a bromine atom (C-3) with 85% regioselectivity .

  • Amination : Reacts with ammonia in THF under microwave irradiation (150°C, 30 min) to yield 3-amino-substituted derivatives .

Mechanistic Insight :
The electron-deficient oxazole ring facilitates attack by nucleophiles at the C-3 position, stabilized by resonance from the adjacent nitrogen .

Electrophilic Aromatic Substitution in Benzofuran

The benzofuran core undergoes substitution at the C-5 position due to electron-rich aromaticity:

  • Nitration : HNO₃/H₂SO₄ at 0°C produces 5-nitrobenzofuran derivatives (65% yield) .

  • Sulfonation : Fuming H₂SO₄ at 50°C introduces sulfonic acid groups .

Regioselectivity : Directed by the oxygen lone pairs in the furan ring, favoring C-5 substitution .

Oxidation and Reduction

  • Oxidation : KMnO₄ in acetone oxidizes the oxazole’s methyl group to a carboxylic acid (40–50% yield) .

  • Reduction : LiAlH₄ reduces the acetamide to a secondary amine (N-[2-(2-methoxyphenyl)ethyl]-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]ethylamine) in THF at 0°C .

Key Conditions :

ReactionReagentsTemperatureTime (h)
OxidationKMnO₄, acetone25°C12
ReductionLiAlH₄, THF0°C → RT2

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable arylation at the benzofuran C-2 position:

  • Borylation : Bis(pinacolato)diboron with Pd(dppf)Cl₂ forms a boronic ester intermediate (70% yield) .

  • Aryl Coupling : Reacts with iodobenzene under microwave irradiation (120°C, 1 h) to install phenyl groups .

Catalytic System :

  • Pd(OAc)₂ (5 mol%)

  • SPhos ligand (10 mol%)

  • K₂CO₃ base in DMF/H₂O

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions:

  • With maleic anhydride in toluene at 110°C, forming bicyclic adducts (55% yield) .

  • Reactivity enhanced by electron-withdrawing substituents on the oxazole.

Photochemical Reactions

UV irradiation (254 nm) in methanol induces:

  • Ring-Opening : Oxazole converts to an imine intermediate, which rearranges to a quinazolinone derivative (30% yield) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives

Compound Name/Structure Core Structure Key Substituents Notable Features Reference
Target Compound Benzofuran-oxazole N-[2-(2-methoxyphenyl)ethyl] Hybrid benzofuran-oxazole core; methoxyphenyl for lipophilicity modulation -
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 2-(2-methoxyphenyl)acetyl, trifluoromethylbenzothiazole Microwave-assisted synthesis; fluorinated benzothiazole enhances metabolic stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, 2-phenylpyrazolone Structural mimic of benzylpenicillin; conformational flexibility affects H-bonding
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide Triazole Sulfanyl, 5-fluoro-2-methylphenyl Triazole-sulfanyl group; fluorinated aryl enhances electronic properties
N-[3-(methylsulfanyl)phenyl]-2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole Dual sulfanyl groups, 3-methoxyphenylamino Multi-site hydrogen bonding potential; methoxy and methylsulfanyl substituents

Key Observations:

Core Scaffold Diversity :

  • The target compound’s benzofuran-oxazole core distinguishes it from benzothiazole (e.g., ), pyrazole (e.g., ), and triazole-based analogs (e.g., ). Benzofuran-oxazole hybrids are less common in the literature but may offer unique electronic and steric properties for target engagement.
  • Benzothiazole derivatives (e.g., ) often exhibit enhanced metabolic stability due to fluorinated substituents, whereas triazole-sulfanyl analogs (e.g., ) prioritize hydrogen-bonding interactions.

Substituent Effects :

  • The 2-(2-methoxyphenyl)ethyl group in the target compound is structurally analogous to the 2-(2-methoxyphenyl)acetyl group in , suggesting shared solubility or receptor-binding profiles.
  • Chlorinated (e.g., ) and fluorinated (e.g., ) aryl groups in other compounds improve lipophilicity and resistance to oxidative metabolism.

Synthetic Strategies :

  • Microwave-assisted synthesis (e.g., ) and carbodiimide-mediated coupling (e.g., ) are common methods for acetamide derivatives. The target compound likely employs similar protocols.

Pharmacological and Conformational Considerations

  • Methoxyphenyl vs. Chlorophenyl : The 2-methoxyphenyl group in the target compound may reduce cytotoxicity compared to dichlorophenyl analogs (e.g., ), which are associated with higher reactivity.
  • Conformational Flexibility : highlights that substituents like dichlorophenyl induce conformational variability, affecting hydrogen-bonding networks . The target compound’s benzofuran-oxazole core may restrict flexibility, favoring a specific bioactive conformation.

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N3O4
  • Molecular Weight : 313.31 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related benzofuran derivatives have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacteria Targeted
Example A20Staphylococcus aureus
Example B40Escherichia coli
Example C60Pseudomonas aeruginosa

While specific MIC values for the compound are not extensively documented, its structural analogs have demonstrated promising antibacterial activity, suggesting potential efficacy in combating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. For example, compounds structurally related to This compound have been tested against multiple cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • Significant cell growth inhibition was observed at concentrations ranging from 10 to 50 µM.
    • The most potent analog exhibited an IC50 value of 15 µM against MCF-7 cells.

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its mechanism of action and efficacy in clinical settings .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with benzofuran structures have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

The proposed mechanism involves the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. In vitro studies have shown that related compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages .

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